
Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-
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Overview
Description
Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by a cyclopropane ring attached to an amine group and a 3,4-dimethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Organic Synthesis
Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is utilized as a building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions including:
- C-C Bond Formation : The compound can undergo carbonylative cyclization to form larger cyclic structures, which are valuable in drug design and materials science .
- Asymmetric Synthesis : It has been used in enantioselective reactions to produce chiral compounds, which are crucial for pharmaceutical applications .
Medicinal Chemistry
Research indicates that cyclopropanamine derivatives may exhibit significant biological activities. Key areas of investigation include:
- Therapeutic Potential : Studies have shown that compounds derived from cyclopropanamine can act as inhibitors of specific enzymes involved in disease processes, such as Lysine-specific demethylase (LSD1), which plays a role in cancer progression .
- Biological Activity : Interaction studies are ongoing to evaluate its potential as an anticancer agent and its effects on cellular signaling pathways.
Case Study 1: Anticancer Activity
In vitro studies demonstrated that cyclopropanamine derivatives can inhibit the proliferation of cancer cells. For instance:
- Study Findings : Treatment with cyclopropanamine significantly reduced cell viability in human melanoma cells, indicating its potential as an anticancer agent.
Case Study 2: Enantioselective Reactions
A recent study explored the use of cyclopropanamine in asymmetric photocycloadditions:
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-: Characterized by the presence of a cyclopropane ring and a 3,4-dimethoxyphenyl group.
Cyclopropanamine, 1-(3,4-dihydroxyphenyl)-: Similar structure but with hydroxyl groups instead of methoxy groups.
Cyclopropanamine, 1-(3,4-dimethylphenyl)-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity compared to similar compounds with different substituents .
Biological Activity
Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is a compound characterized by its cyclopropane ring and a dimethoxy-substituted phenyl group. Its molecular formula is C11H15NO2 with a molecular weight of approximately 219.27 g/mol. The presence of methoxy groups at the 3 and 4 positions significantly influences its chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and comparative analysis with similar compounds.
The biological activity of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest potential roles in enzyme inhibition and receptor binding.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-, it is essential to compare it with related compounds:
Compound Name | Structural Features | Notable Differences |
---|---|---|
Cyclopropanamine, 1-(3-chlorophenyl) | Chlorine substituent instead of methoxy | Different reactivity due to chlorine's electronegativity |
Cyclopropanamine, 1-(3-methoxyphenyl) | One methoxy group | May exhibit different biological activity compared to two methoxy groups |
Cyclopropanamine, 1-(2,4-dimethoxyphenyl) | Methoxy groups at different positions | Variation in electronic effects and steric hindrance could influence reactivity |
The cyclopropane ring in Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- imparts distinct chemical properties that enhance its stability and interaction with biological targets compared to its analogs.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of Cyclopropanamine derivatives. For instance:
- Antiparasitic Activity : In vitro studies indicate that modifications in the structure can significantly affect the antiparasitic efficacy against Plasmodium falciparum. The presence of methoxy groups has been shown to enhance solubility and metabolic stability while maintaining or improving activity against parasites .
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Initial findings suggest that it may inhibit specific enzymes involved in metabolic pathways critical for parasite survival .
Case Studies
Several case studies have documented the biological activity of Cyclopropanamine derivatives:
- Study on Antimalarial Properties : A study demonstrated that derivatives of Cyclopropanamine showed varying degrees of effectiveness against P. falciparum, with certain structural modifications leading to enhanced potency .
- Receptor Binding Studies : Research indicated that the compound exhibits affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology .
Properties
CAS No. |
1017388-31-6 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-4-3-8(7-10(9)14-2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
WRRLWQMERKKTLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)N)OC |
Origin of Product |
United States |
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